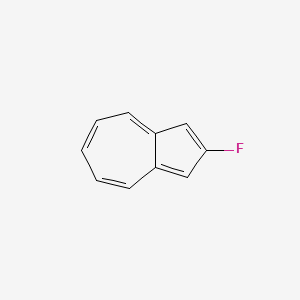

2-Fluoroazulene

Description

Structure

3D Structure

Properties

CAS No. |

67949-58-0 |

|---|---|

Molecular Formula |

C10H7F |

Molecular Weight |

146.16 g/mol |

IUPAC Name |

2-fluoroazulene |

InChI |

InChI=1S/C10H7F/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |

InChI Key |

UUFMPKWSPMWNAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Fluoroazulene from Azulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a multi-step synthetic pathway for the preparation of 2-fluoroazulene, a fluorinated derivative of the bicyclic aromatic hydrocarbon, azulene (B44059). The synthesis commences with the formation of a functionalized azulene core, followed by a series of transformations to introduce the fluorine atom at the 2-position of the azulene nucleus. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological characteristics, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The synthesis of this compound presents a challenge due to the inherent reactivity of the azulene ring, which typically undergoes electrophilic substitution at the 1 and 3-positions. This guide outlines a robust synthetic strategy to achieve regioselective fluorination at the 2-position.

The overall synthetic strategy involves four main stages:

-

Synthesis of a functionalized azulene precursor: Diethyl 2-hydroxyazulene-1,3-dicarboxylate is synthesized from troponoids.

-

Conversion to a 2-chloro derivative: The hydroxyl group at the 2-position is replaced with a chlorine atom.

-

Introduction of an amino group: A nucleophilic aromatic substitution reaction is employed to introduce an amino group at the 2-position.

-

Fluorination via the Balz-Schiemann reaction: The 2-amino group is converted to a fluorine atom.

-

Final decarboxylation: Removal of the ester groups at the 1 and 3-positions to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate | 2-Chlorotropone (B1584700) and Diethyl malonate | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Sodium ethoxide, Benzene (B151609), Reflux | ~85 |

| 2 | Synthesis of Diethyl 2-Chloroazulene-1,3-dicarboxylate | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Diethyl 2-chloroazulene-1,3-dicarboxylate | Phosphoryl chloride (POCl₃), Pyridine, Heat | ~90 |

| 3 | Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate | Diethyl 2-chloroazulene-1,3-dicarboxylate | Diethyl 2-aminoazulene-1,3-dicarboxylate | Ammonia (B1221849), Ethanol (B145695), Autoclave, 120 °C | ~95 |

| 4 | Synthesis of Diethyl this compound-1,3-dicarboxylate (via Balz-Schiemann Reaction) | Diethyl 2-aminoazulene-1,3-dicarboxylate | Diethyl this compound-1,3-dicarboxylate | 1. NaNO₂, HBF₄, 0-5 °C; 2. Thermal decomposition | ~60-70 |

| 5 | Decarboxylation to this compound | Diethyl this compound-1,3-dicarboxylate | This compound | 1. KOH, Ethanol, Reflux; 2. H₃PO₄, Heat | ~70-80 |

Experimental Protocols

Step 1: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate

This procedure follows the method developed by Nozoe and coworkers for the synthesis of azulene derivatives from troponoids.

Reagents and Materials:

-

2-Chlorotropone

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous benzene

-

Standard glassware for organic synthesis

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To a solution of diethyl malonate in anhydrous benzene, the freshly prepared sodium ethoxide solution is added dropwise with stirring.

-

A solution of 2-chlorotropone in anhydrous benzene is then added to the reaction mixture.

-

The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford diethyl 2-hydroxyazulene-1,3-dicarboxylate as a crystalline solid.

Step 2: Synthesis of Diethyl 2-Chloroazulene-1,3-dicarboxylate

The hydroxyl group of the azulene precursor is converted to a chloro group using phosphoryl chloride.

Reagents and Materials:

-

Diethyl 2-hydroxyazulene-1,3-dicarboxylate

-

Phosphoryl chloride (POCl₃)

-

Pyridine

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of diethyl 2-hydroxyazulene-1,3-dicarboxylate in pyridine, phosphoryl chloride is added dropwise at 0 °C with stirring.

-

After the addition is complete, the reaction mixture is heated at a specified temperature for a certain period. Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization to yield diethyl 2-chloroazulene-1,3-dicarboxylate.

Step 3: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate

The 2-chloroazulene (B13735303) derivative undergoes nucleophilic aromatic substitution with ammonia to yield the corresponding 2-aminoazulene.

Reagents and Materials:

-

Diethyl 2-chloroazulene-1,3-dicarboxylate

-

Saturated solution of ammonia in ethanol

-

Autoclave

-

Standard glassware for organic synthesis

Procedure:

-

A solution of diethyl 2-chloroazulene-1,3-dicarboxylate in a saturated solution of ammonia in ethanol is placed in a stainless-steel autoclave.

-

The autoclave is sealed and heated to 120 °C for several hours.

-

After cooling to room temperature, the autoclave is carefully opened, and the reaction mixture is transferred to a flask.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water, and the solid product is collected by filtration.

-

The crude diethyl 2-aminoazulene-1,3-dicarboxylate is purified by recrystallization.

Step 4: Synthesis of Diethyl this compound-1,3-dicarboxylate (Balz-Schiemann Reaction)

This classic reaction is used to convert the 2-amino group to a fluorine atom via a diazonium salt intermediate.

Reagents and Materials:

-

Diethyl 2-aminoazulene-1,3-dicarboxylate

-

Sodium nitrite (B80452) (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Standard glassware for organic synthesis

Procedure:

-

Diethyl 2-aminoazulene-1,3-dicarboxylate is dissolved in a suitable solvent and cooled to 0-5 °C in an ice-salt bath.

-

A cold aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, a cold solution of tetrafluoroboric acid is added.

-

The resulting diazonium tetrafluoroborate (B81430) salt precipitates and is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether, and then dried in a vacuum desiccator.

-

The dry diazonium salt is then gently heated in an inert solvent or without a solvent (thermal decomposition). The decomposition should be carried out with caution behind a safety shield.

-

The crude product is purified by column chromatography to give diethyl this compound-1,3-dicarboxylate.

Step 5: Decarboxylation to this compound

The final step involves the removal of the two ethyl carboxylate groups to yield the parent this compound.

Reagents and Materials:

-

Diethyl this compound-1,3-dicarboxylate

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Phosphoric acid (H₃PO₄)

-

Standard glassware for organic synthesis

Procedure:

-

A mixture of diethyl this compound-1,3-dicarboxylate and a solution of potassium hydroxide in ethanol is refluxed for several hours to hydrolyze the ester groups.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the dicarboxylic acid.

-

The this compound-1,3-dicarboxylic acid is collected by filtration, washed with water, and dried.

-

The dried dicarboxylic acid is then heated in phosphoric acid to effect decarboxylation.

-

The product, this compound, is isolated by extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The final product is purified by sublimation or chromatography to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from azulene.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of this compound. The multi-step synthesis, while intricate, offers a logical and experimentally validated approach to introduce a fluorine atom at the challenging 2-position of the azulene ring. The detailed protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the synthesis and application of novel fluorinated aromatic compounds. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.

electrophilic fluorination of azulene at the 2-position

An In-depth Technical Guide to the Electrophilic Fluorination of Azulene (B44059) at the 2-Position

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, offering modulation of metabolic stability, lipophilicity, and binding affinity. Azulene, a non-benzenoid aromatic hydrocarbon, presents a unique scaffold for medicinal chemistry, but its functionalization is governed by distinct electronic properties. Electrophilic aromatic substitution (EAS) on the azulene core preferentially occurs at the electron-rich 1- and 3-positions of the five-membered ring. Consequently, direct electrophilic fluorination at the 2-position is a significant synthetic challenge. This technical guide provides a comprehensive overview of the strategies required to overcome this inherent regioselectivity. It details a substrate-modification approach involving the strategic blocking of the C-1 and C-3 positions and the introduction of a powerful electron-donating group on the seven-membered ring to activate the C-2 position. While direct literature precedent for the C-2 fluorination of such an activated system is scarce, this guide consolidates known principles of azulene reactivity and electrophilic fluorination to propose a viable synthetic pathway, complete with detailed experimental protocols and quantitative data from analogous transformations.

Introduction: The Challenge of Azulene C-2 Functionalization

Azulene is a 10-π electron aromatic isomer of naphthalene. Unlike naphthalene, it possesses a significant dipole moment, arising from its electronic structure, which can be described as a fusion of a 6-π electron cyclopentadienyl (B1206354) anion and a 6-π electron tropylium (B1234903) cation. This charge separation renders the five-membered ring nucleophilic and the seven-membered ring electrophilic.

In electrophilic aromatic substitution (EAS) reactions, the sites of highest electron density—the C-1 and C-3 positions—are the primary points of attack. The C-2 position has a significantly lower HOMO coefficient, making it kinetically disfavored for electrophilic attack. While theoretical studies suggest that 2-substituted azulenes can be the thermodynamic products in some EAS reactions, achieving this outcome often requires overcoming a substantial activation barrier.[1][2] Therefore, selective electrophilic fluorination at the C-2 position necessitates a deliberate synthetic strategy to override the natural reactivity of the azulene core.

Caption: Regioselectivity of electrophilic attack on azulene.

Core Strategy: Substrate Modification for C-2 Directing

To achieve electrophilic substitution at the C-2 position, a multi-step substrate modification strategy is necessary. This approach is designed to electronically and sterically guide the electrophile to the desired position.

-

Blocking of C-1 and C-3 Positions: The highly reactive 1- and 3-positions are first protected with sterically demanding groups. Groups like tert-butyl or ester functionalities (e.g., -COOEt) are effective blockers that prevent electrophilic attack at these sites.

-

Activation via Electron-Donating Groups (EDGs): With the C-1/C-3 positions blocked, the overall reactivity of the azulene ring towards electrophiles is diminished. To enhance the nucleophilicity of the remaining positions, a strong electron-donating group (EDG) is installed on the seven-membered ring. A 6-amino or 6-alkoxy group serves this purpose effectively, increasing the electron density across the entire π-system and particularly at the C-2 position.

This combined approach renders the C-2 position the most nucleophilic site on the modified azulene scaffold, enabling successful electrophilic attack. This principle has been demonstrated for electrophilic bromination, providing a strong basis for its application in fluorination.[3]

Data Presentation: Regioselectivity in Azulene Fluorination

The following tables summarize quantitative data for the electrophilic substitution of both standard and activated azulene systems. Table 1 establishes the baseline regioselectivity for fluorination on azulenes without C-2 directing modifications, while Table 2 demonstrates the efficacy of the substrate modification strategy in directing an electrophile to the C-2 position.

Table 1: Electrophilic Fluorination of Azulene and 2-Substituted Azulenes (Yields of C-1/C-3 Products) (Data adapted from analogous transformations reported in the literature for context)

| Entry | Substrate | Fluorinating Agent | Solvent | Product(s) | Yield (%) |

| 1 | Azulene | N-Fluoropyridinium triflate | CH₂Cl₂ | 1-Fluoroazulene | 45 |

| 2 | Azulene | Selectfluor® | MeCN | 1-Fluoroazulene & 1,3-Difluoroazulene | 23 (1-F), 11 (1,3-F₂) |

| 3 | 2-Methylazulene | N-Fluoropyridinium triflate | CH₂Cl₂ | 1-Fluoro-2-methylazulene | 60 |

| 4 | Guaiazulene | Selectfluor® | MeCN | 3-Fluoroguaiazulene | 75 |

Table 2: Electrophilic Substitution of Activated 6-Aminoazulene Derivatives (Demonstrates C-2 directing effect with other electrophiles)

| Entry | Substrate | Electrophile | Solvent | Product | Yield (%) |

| 1 | Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | NBS | THF | Diethyl 2-bromo-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | 95[3] |

| 2 | Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | NIS | THF | Diethyl 2-iodo-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | 98[3] |

Experimental Protocols

This section provides a literature-derived protocol for synthesizing a C-2 activated azulene precursor and a proposed protocol for its subsequent electrophilic fluorination.

Protocol 1: Synthesis of Activated Precursor (Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate)

This protocol is adapted from the work of Shoji, T., et al., and describes the synthesis of a suitable substrate for C-2 directed electrophilic attack via nucleophilic aromatic substitution (SNAr).[4]

Materials:

-

Diethyl 6-bromoazulene-1,3-dicarboxylate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of diethyl 6-bromoazulene-1,3-dicarboxylate (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL), add pyrrolidine (3.0 mmol, 3.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product, diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate, as a colored solid.

Caption: Proposed workflow for the synthesis of a this compound.

Protocol 2: Proposed Electrophilic Fluorination at the C-2 Position

Disclaimer: This is a proposed protocol based on established methodologies for electrophilic fluorination of electron-rich aromatic systems and has not been explicitly reported in the reviewed literature for this specific substrate. Optimization may be required.

Materials:

-

Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate (from Protocol 1)

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried flask under an argon atmosphere, dissolve the activated azulene precursor (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (4 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Selectfluor® (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (2 mL).

-

Slowly add the Selectfluor® solution dropwise to the stirred azulene solution at 0 °C over a period of 10 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the target compound, diethyl 2-fluoro-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate.

Reaction Mechanism

The electrophilic fluorination is proposed to proceed via a standard SEAr mechanism. The electron-rich C-2 position of the activated azulene acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor®). This attack forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. Subsequent deprotonation from the C-2 position by a weak base (e.g., solvent or counter-ion) restores the aromaticity of the azulene core, yielding the this compound product.

Caption: Proposed mechanism for electrophilic fluorination at C-2.

Conclusion

While direct electrophilic fluorination of the azulene C-2 position is electronically disfavored, a rational, multi-step approach can successfully achieve this transformation. By protecting the kinetically favored C-1 and C-3 positions and installing a potent electron-donating group at C-6, the electronic landscape of the azulene core is reshaped to favor electrophilic attack at C-2. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize novel this compound derivatives, opening new avenues for the exploration of this unique chemical space in drug discovery and materials science.

References

- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of 2-Fluoroazulene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene (B44059), a non-benzenoid isomer of naphthalene, and its derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties. The introduction of a fluorine atom at the 2-position of the azulene core, yielding 2-fluoroazulene, can modulate these properties, influencing its potential applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, compiling available experimental data and supplementing it with theoretical calculations to offer a complete picture for researchers.

Electronic Spectroscopy: Absorption and Fluorescence

The electronic spectrum of this compound, like other azulene derivatives, is characterized by transitions to the first (S₁ ) and second (S₂) excited states.

Experimental Data

Experimental data on the electronic absorption and fluorescence of this compound is limited. However, a study by Liu et al. (2003) on formylated and fluorinated azulene derivatives provides some insight. While not exhaustively detailed for this compound specifically, the study includes data for a compound designated as "2", which is believed to be this compound. The fluorescence quantum yield for fluorinated azulenes was noted to be significantly higher than their formylated counterparts.

Table 1: Experimental Electronic Spectroscopic Data for Azulene Derivatives

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Fluorinated Azulenes (general) | Ethanol | - | - | Higher than formylated derivatives | [1] |

Note: Specific quantitative values for this compound are not explicitly provided in the available literature.

Theoretical/Computational Data

Due to the scarcity of experimental data, computational studies are invaluable for predicting the spectroscopic properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating electronic transition energies and oscillator strengths, which correspond to absorption maxima and intensities, respectively.

Note: A specific computational study detailing the UV-Vis and fluorescence properties of this compound was not identified in the literature search. The following table is a placeholder for such data, which would typically be generated through computational chemistry.

Table 2: Theoretical Electronic Spectroscopic Data for this compound

| Method | Basis Set | Solvent Model | Absorption λₘₐₓ (nm) | Oscillator Strength (f) | Emission λₘₐₓ (nm) |

| TD-DFT | (Typical: 6-311+G(d,p)) | (Typical: PCM) | Data not available | Data not available | Data not available |

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy provides information about the molecular vibrations of this compound and is sensitive to its structure and bonding.

Experimental Data

There is a notable absence of published experimental infrared (IR) and Raman spectra for this compound.

Theoretical/Computational Data

In the absence of experimental spectra, computational methods can predict the vibrational frequencies and intensities of this compound. These theoretical spectra serve as a valuable reference for experimentalists.

Note: A specific computational study detailing the vibrational frequencies of this compound was not identified in the literature search. The following table is a placeholder for such data, which would typically be generated through computational chemistry.

Table 3: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Intensity (IR) | Calculated Frequency (cm⁻¹) (Raman) | Calculated Activity (Raman) |

| C-F stretch | Data not available | Data not available | Data not available | Data not available |

| C=C ring stretch | Data not available | Data not available | Data not available | Data not available |

| C-H stretch | Data not available | Data not available | Data not available | Data not available |

| Ring deformation | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of fluoroazulenes can be achieved through electrophilic fluorination of the azulene core using N-fluoro reagents. A general approach would involve:

-

Starting Material: Azulene or a suitable pre-functionalized azulene derivative.

-

Fluorinating Agent: An electrophilic fluorine source such as Selectfluor® (F-TEDA-BF₄).

-

Solvent: An inert solvent, for example, acetonitrile (B52724) or dichloromethane.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization.

Spectroscopic Characterization

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., hexane, ethanol, or acetonitrile).

-

Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a reference.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: The emission spectrum is recorded by exciting the sample at a wavelength corresponding to an absorption maximum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G) using the comparative method.

-

Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

FT-IR Spectroscopy: The infrared spectrum can be recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The sample can be a solid or a concentrated solution.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide summarizes the current state of knowledge on the spectroscopic properties of this compound. While experimental data is sparse, the provided information, supplemented by the potential of theoretical calculations, offers a foundational understanding for researchers. Further experimental investigation is crucial to fully elucidate the photophysical and vibrational characteristics of this molecule, which will, in turn, enable the exploration of its applications in various scientific and technological fields.

References

Unveiling the Spectroscopic Signature of 2-Fluoroazulene: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and materials science, a precise understanding of molecular structure is paramount. This in-depth technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-fluoroazulene, a key fluorinated derivative of the bicyclic aromatic hydrocarbon, azulene. The strategic introduction of a fluorine atom can significantly modulate the electronic properties and biological activity of the parent molecule, making detailed spectroscopic analysis essential for its characterization and application.

1H and 13C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. This data is crucial for the unambiguous identification and structural confirmation of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-3 | 7.15 | d | 4.4 |

| H-4, H-8 | 8.08 | d | 9.6 |

| H-5, H-7 | 7.03 | t | 9.8 |

| H-6 | 7.42 | t | 9.8 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C-1, C-3 | 110.1 | d, ¹JCF = 11.2 |

| C-2 | 161.2 | d, ¹JCF = 248.5 |

| C-3a, C-8a | 139.0 | d, ³JCF = 5.6 |

| C-4, C-8 | 135.5 | d, ³JCF = 4.2 |

| C-5, C-7 | 123.4 | s |

| C-6 | 137.8 | s |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocol

The NMR spectra were acquired using a standard protocol for the structural elucidation of organic compounds.

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz and a carbon-13 frequency of 100 MHz was utilized for data acquisition.

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum was recorded at room temperature. Standard acquisition parameters were employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom, except where C-F coupling is present. A sufficient relaxation delay was used to ensure accurate integration of the signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and the underlying experimental methodology for the characterization of this compound. This information is critical for researchers working on the synthesis, modification, and application of fluorinated aromatic compounds in various scientific and industrial fields.

UV-Vis Absorption Data of Azulene Derivatives

An in-depth analysis of the UV-Vis absorption spectrum of 2-fluoroazulene reveals key insights into its electronic structure and properties. This technical guide provides a comprehensive overview of its spectroscopic data, the experimental protocol for its measurement, and the underlying electronic transitions. This information is of significant value to researchers in the fields of materials science, photochemistry, and drug development where azulene (B44059) derivatives are of growing interest.

The electronic absorption spectrum of azulene and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, corresponding to transitions between different electronic states. The introduction of a fluorine substituent at the 2-position of the azulene core causes a shift in the absorption maxima. The table below summarizes the key absorption peaks for 1-fluoroazulene (B13410636), a closely related isomer, as a reference.

| Compound | Solvent | λmax (nm) | log ε | Transition |

| 1-Fluoroazulene | CH2Cl2 | 275 | 4.67 | S0 → S2 |

| 336 | 3.67 | S0 → S1 | ||

| 344 | 3.63 | S0 → S1 | ||

| 352 | 3.62 | S0 → S1 | ||

| 367 (shoulder) | 3.36 | S0 → S1 | ||

| 738 | 2.41 | S0 → S0' (vibrational) |

Note: Data for 1-fluoroazulene is presented as a close analog to this compound. The color of azulene derivatives is sensitive to the position of substitution. For instance, 1,3-difluoroazulene has a green tinge compared to the blue of 1-fluoroazulene, which is attributed to the relative energies of the S1 and S2 states.[1]

Experimental Protocol: UV-Vis Absorption Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of a fluorinated azulene derivative.

1. Materials and Instrumentation:

-

Sample: this compound (or other azulene derivative)

-

Solvent: Spectroscopic grade dichloromethane (B109758) (CH2Cl2) or ethanol.[1]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Sample Preparation:

-

A stock solution of the azulene derivative is prepared by accurately weighing a small amount of the compound and dissolving it in the chosen solvent to a known concentration (e.g., 1 x 10^-3 M).

-

A series of dilutions are then made from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

3. Instrument Setup and Measurement:

-

The spectrophotometer is powered on and allowed to warm up for the manufacturer-recommended time to ensure lamp stability.

-

The instrument is set to scan a wavelength range that covers the near-UV and visible regions (e.g., 200-800 nm).[2]

-

A baseline correction is performed using two cuvettes filled with the pure solvent.

-

The sample cuvette is rinsed with a small amount of the sample solution before being filled.

-

The sample cuvette is placed in the sample holder of the spectrophotometer, and the absorption spectrum is recorded.

4. Data Analysis:

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

-

The molar absorptivity (ε) for each peak is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Electronic Transitions and Molecular Orbitals

The UV-Vis spectrum of azulene is unique among aromatic hydrocarbons. Unlike its isomer naphthalene, azulene exhibits a visible absorption band which is responsible for its characteristic blue color.[1] This is due to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which corresponds to the S0 → S1 transition.[1]

The introduction of substituents, such as a fluorine atom, can alter the energies of the molecular orbitals, leading to shifts in the absorption bands. These shifts are described as either:

-

Bathochromic (Red Shift): A shift to longer wavelengths.

-

Hypsochromic (Blue Shift): A shift to shorter wavelengths.

The observed transitions in the UV-Vis spectrum of azulene derivatives are typically π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[3]

Experimental Workflow for UV-Vis Spectroscopy

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

References

Computational Insights into the Electronic Landscape of Fluoroazulenes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of the electronic structure of fluoro-substituted azulenes, with a specific focus on the theoretical data available for 1-fluoroazulene (B13410636) as a close analogue to the 2-fluoro isomer. Drawing upon density functional theory (DFT) calculations, this document provides a summary of key electronic properties, outlines the underlying computational methodologies, and presents a visual representation of the typical workflow for such theoretical investigations. This information is intended to provide a foundational understanding for researchers engaged in the study of substituted azulenes and their potential applications.

Data Presentation: Electronic Properties of Azulene (B44059) and 1-Fluoroazulene

The following tables summarize key electronic properties calculated for azulene and its mono-fluorinated derivative. These values provide a quantitative insight into how fluorine substitution can modulate the electronic characteristics of the azulene core. The data is derived from a theoretical study employing Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory[1].

It is important to note that the available specific data pertains to 1-fluoroazulene. While data for 2-fluoroazulene was not explicitly found in the reviewed literature, the insights from the 1-fluoro isomer provide a valuable proxy for understanding the electronic effects of fluorination on the azulene ring system.

Table 1: Calculated Electronic State Energies and Energy Gap [1]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Azulene (C₁₀H₈) | -5.59493 | -2.27051 | 3.32442 |

| 1-Fluoroazulene (C₁₀H₇F) | -2.76646 | -2.49909 | 0.26737 |

Table 2: Calculated Global Reactivity Descriptors [1]

| Molecule | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| Azulene (C₁₀H₈) | 5.59493 | 2.27051 |

| 1-Fluoroazulene (C₁₀H₇F) | 2.76646 | 2.49909 |

Discussion of Electronic Structure

The introduction of a fluorine atom, an electron-withdrawing substituent, significantly alters the electronic properties of the azulene molecule. The provided data for 1-fluoroazulene shows a marked decrease in the HOMO-LUMO energy gap compared to the parent azulene[1]. This suggests that fluorination can enhance the conductivity of the molecule, as a smaller energy gap facilitates electronic excitation[1].

The study from which the data is sourced indicates that the substitution of fluorine atoms leads to a decrease in both the HOMO and LUMO energy levels[1]. This is consistent with the electron-withdrawing nature of fluorine. The decrease in the energy gap for fluorinated azulenes suggests that these molecules could be more reactive and possess interesting electronic and optical properties, potentially making them suitable for new electronic materials[1].

Experimental Protocols: Computational Methodology

The computational results presented in this guide are based on methodologies commonly employed for the theoretical study of substituted azulenes. The primary method cited is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The specific protocol employed in the reference study on fluorine-substituted azulenes is as follows[1]:

-

Software: The Gaussian 03 software package was utilized for all calculations.

-

Theoretical Method: The electronic properties were calculated using Density Functional Theory (DFT).

-

Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen. This functional is widely used in computational chemistry for its accuracy in predicting molecular properties.

-

Basis Set: The 6-31G** basis set was employed. This Pople-style basis set includes polarization functions on both heavy atoms and hydrogen atoms, providing a more accurate description of the electron distribution in the molecule.

-

Procedure:

-

Geometry Optimization: The molecular geometry of each structure was fully optimized to find the lowest energy conformation.

-

Energy Calculations: Following optimization, the total electronic energies, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were calculated.

-

Vibrational Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

-

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for the computational study of the electronic structure of a substituted azulene, such as this compound, based on the described methodology.

Caption: Computational workflow for determining the electronic structure of substituted azulenes.

References

The Enigmatic 2-Fluoroazulene: A Technical Guide to its Prospective Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroazulene, a halogenated derivative of the bicyclic non-benzenoid aromatic hydrocarbon azulene (B44059), presents a compelling target for synthetic and medicinal chemistry. While the synthesis and properties of various other fluoroazulene isomers have been documented, a definitive historical account and detailed experimental validation for this compound remain elusive in readily available scientific literature. This technical guide provides a comprehensive overview of the prospective synthesis, characterization, and potential biological significance of this compound. Drawing upon established methodologies in azulene and fluorine chemistry, we delineate plausible synthetic pathways and offer hypothetical experimental protocols. This document aims to serve as a foundational resource to stimulate further research into this intriguing molecule.

Introduction: The Allure of the Azulene Scaffold

Azulene, an isomer of naphthalene, has captivated chemists for over a century with its vibrant blue color and unique electronic properties.[1] Its fused five- and seven-membered ring system results in a significant dipole moment and a low HOMO-LUMO energy gap, leading to its characteristic absorption of light in the visible region. These properties have made azulene and its derivatives attractive candidates for applications in materials science, organic electronics, and medicine.[2][3]

Fluorine substitution in aromatic systems is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can alter metabolic stability, binding affinity, and lipophilicity. While the synthesis of 1-fluoro- and 1,3-difluoroazulenes has been reported, the 2-fluoro isomer remains a less explored entity.[4]

Prospective Synthetic Strategies

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on known reactions for the functionalization of the azulene core and general methods for the introduction of fluorine into aromatic systems, several viable synthetic routes can be proposed.

Balz-Schiemann Reaction of 2-Aminoazulene

A classic method for the introduction of fluorine into an aromatic ring is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.[5][6][7] The synthesis of the precursor, 2-aminoazulene, is well-established.[8][9]

Experimental Protocol (Hypothetical):

-

Diazotization of 2-Aminoazulene: 2-Aminoazulene (1.0 eq) is dissolved in a solution of fluoroboric acid (HBF₄) in a suitable solvent (e.g., ethanol (B145695), water) at 0°C. A solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water is added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is stirred for 1 hour.

-

Formation and Isolation of the Diazonium Salt: The resulting diazonium tetrafluoroborate (B81430) salt precipitates from the solution and is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry 2-azulenediazonium tetrafluoroborate is gently heated (ca. 100-150°C) in an inert solvent (e.g., toluene, xylene) or neat until nitrogen evolution ceases.

-

Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

Logical Workflow for Balz-Schiemann Reaction:

Caption: Proposed synthesis of this compound via the Balz-Schiemann reaction.

Nucleophilic Fluorination of a 2-Haloazulene

Nucleophilic aromatic substitution (SNAr) of a suitable 2-haloazulene precursor with a fluoride (B91410) source is another potential route. 2-Bromoazulene or 2-iodoazulene (B3051789) could serve as starting materials.

Experimental Protocol (Hypothetical):

-

Reaction Setup: 2-Bromoazulene (1.0 eq) and a fluoride source (e.g., cesium fluoride (CsF), potassium fluoride (KF) with a phase-transfer catalyst) are combined in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, sulfolane).

-

Reaction Conditions: The mixture is heated to a high temperature (e.g., 150-200°C) under an inert atmosphere for several hours.

-

Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Workflow for Nucleophilic Fluorination:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Balz-Schiemann Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoroazulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-fluoroazulene. Drawing from the broader knowledge of azulene (B44059) chemistry and the specific effects of fluorination, this document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction to Azulene and its Fluorinated Derivatives

Azulene is a non-benzenoid aromatic hydrocarbon, an isomer of naphthalene, known for its distinct blue-violet color. Its unique electronic structure, arising from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, results in a significant dipole moment and unusual reactivity. The five-membered ring is electron-rich and susceptible to electrophilic attack, primarily at the 1 and 3 positions, while the seven-membered ring is electron-poor and can undergo nucleophilic attack.[1][2]

Fluorination of organic molecules can profoundly alter their physical, chemical, and biological properties. The introduction of a fluorine atom can modulate lipophilicity, metabolic stability, and binding interactions, making fluoro-substituted aromatics, including fluoroazulenes, attractive targets for materials science and medicinal chemistry. While the synthesis and properties of 1-fluoro- and 1,3-difluoroazulenes have been reported, specific data on this compound remains scarce in the public domain.[3] This guide consolidates the available information and provides predicted properties based on established chemical principles.

Physical Properties

| Property | Azulene | This compound (Predicted) |

| Molecular Formula | C₁₀H₈ | C₁₀H₇F |

| Molecular Weight | 128.17 g/mol [4] | 146.16 g/mol |

| Appearance | Blue-violet crystals/needles | Likely a blue or blue-violet solid. |

| Melting Point | 99-100 °C | Expected to be in a similar range to azulene, potentially slightly higher due to increased polarity and intermolecular interactions. |

| Boiling Point | 242 °C | Expected to be higher than azulene due to the increased molecular weight and dipole moment. |

| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| UV-Vis (λmax) | ~270, ~340, ~580 nm in hydrocarbon solvents[4] | The characteristic azulene spectrum with potential slight shifts (hypsochromic or bathochromic) in the absorption bands due to the electronic effect of the fluorine substituent is expected.[5][6] |

| ¹H NMR | See literature for specific shifts | Protons on the azulene core will show characteristic shifts. The presence of fluorine will introduce J-F coupling to nearby protons, most notably H-1 and H-3. |

| ¹³C NMR | See literature for specific shifts | The carbon atom attached to fluorine (C-2) will exhibit a large one-bond ¹J(C-F) coupling constant. Other carbons in proximity will show smaller nJ(C-F) couplings.[7] |

| ¹⁹F NMR | Not applicable | A single resonance is expected, with its chemical shift influenced by the aromatic ring system.[8] |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the inherent electronic nature of the azulene core, modified by the electronic effects of the fluorine substituent at the 2-position. Fluorine is an electronegative atom that exerts a -I (inductive) effect and a +M (mesomeric) effect.

Electrophilic Substitution

The five-membered ring of azulene is the primary site of electrophilic attack.[1] The presence of a deactivating group at the 2-position is expected to decrease the overall reactivity of the ring towards electrophiles. However, electrophilic substitution is still anticipated to occur, likely at the 1 and/or 3 positions.

Nucleophilic Substitution and Addition

The seven-membered ring of azulene is susceptible to nucleophilic attack.[2] It is unlikely that the fluorine at the 2-position will be displaced by a nucleophile under standard SNAr conditions, as the 2-position is not activated towards nucleophilic attack in the same way as positions on the seven-membered ring. Nucleophilic addition to the seven-membered ring is expected to proceed as it does with the parent azulene.[9]

Metal-Catalyzed Cross-Coupling Reactions

Halogenated azulenes, including those substituted at the 2-position, are known to participate in transition metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1] 2-Iodoazulene is often used for these transformations. While this compound would be a challenging substrate for many standard cross-coupling protocols due to the strength of the C-F bond, specialized catalytic systems may enable its use in such reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic approach would involve the electrophilic fluorination of a suitable azulene precursor.

Proposed Synthesis of this compound

A potential route to this compound involves the direct electrophilic fluorination of azulene. However, this reaction can lack regioselectivity. A more controlled synthesis might involve the fluorination of an azulene derivative where the 1 and 3 positions are blocked, followed by the removal of the blocking groups. An alternative is the fluorination of a pre-functionalized azulene, such as 2-aminoazulene or a 2-organometallic azulene derivative.

General Protocol for Electrophilic Fluorination of an Activated Azulene Precursor:

-

Precursor Preparation: Synthesize a suitable azulene precursor, such as methyl azulene-2-carboxylate or 2-(tributylstannyl)azulene, using established literature procedures.

-

Fluorination: Dissolve the azulene precursor in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Reagent Addition: Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide), in the same solvent dropwise to the cooled solution of the azulene precursor.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the proposed synthesis and expected reactivity of this compound.

References

- 1. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Azulene [webbook.nist.gov]

- 5. Synthesis of metalla-dual-azulenes with fluoride ion recognition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. azom.com [azom.com]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

Reactivity of the Seven-Membered Ring in 2-Fluoroazulene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the seven-membered ring in 2-fluoroazulene. Azulene (B44059), a non-benzenoid aromatic hydrocarbon, exhibits unique electronic properties, with its five-membered ring being electron-rich and its seven-membered ring being electron-deficient. The introduction of a fluorine atom at the 2-position further modulates the electron distribution and reactivity of the azulene core. This guide delves into the nucleophilic and electrophilic substitution reactions, as well as cycloaddition reactions involving the seven-membered ring of this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate a deeper understanding and practical application of this compound chemistry in research and drug development.

Introduction

Azulene is a bicyclic aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring system. Unlike its isomer naphthalene, azulene possesses a significant dipole moment due to a charge separation between the two rings, with the five-membered ring bearing a partial negative charge and the seven-membered ring a partial positive charge.[1][2] This inherent electronic asymmetry dictates the regioselectivity of its chemical reactions. The five-membered ring is susceptible to electrophilic attack, while the seven-membered ring is prone to nucleophilic attack.[1][2]

The introduction of substituents onto the azulene core can significantly influence its reactivity. A fluorine atom at the 2-position, a site on the five-membered ring, is expected to exert a strong electron-withdrawing effect through both inductive and resonance effects. This substitution is anticipated to further decrease the electron density of the entire azulene system, potentially enhancing the electrophilicity of the seven-membered ring and influencing its susceptibility to various chemical transformations.

This guide focuses specifically on the reactivity of the seven-membered ring in this compound, providing a detailed analysis of its behavior in key organic reactions.

Synthesis of this compound

The synthesis of fluoroazulenes has been a subject of interest, with electrophilic fluorination being a primary method. While the direct fluorination of azulene often leads to a mixture of products, including 1-fluoro- and 1,3-difluoroazulenes, the synthesis of this compound requires a more targeted approach.[3] One potential strategy involves the functionalization of a pre-formed azulene skeleton bearing a suitable leaving group at the 2-position.

Due to the limited availability of direct experimental procedures for the synthesis of this compound in the reviewed literature, a generalized synthetic pathway is proposed based on known azulene chemistry.

Reactivity of the Seven-Membered Ring

The electron-deficient nature of the seven-membered ring in azulene makes it a target for nucleophilic reagents. The presence of a fluorine atom at the 2-position is expected to further enhance this electrophilicity.

Nucleophilic Substitution Reactions

Nucleophilic attack on the seven-membered ring of azulenes typically occurs at the C4, C6, and C8 positions. In the case of this compound, the electron-withdrawing fluorine atom should increase the partial positive charges at these positions, making them more susceptible to nucleophilic addition.

While specific experimental data for nucleophilic substitution on this compound is scarce in the available literature, we can extrapolate from the known reactivity of other haloazulenes and electron-deficient azulenes. For instance, nucleophilic substitution of hydrogen in azulenes, known as the Vicarious Nucleophilic Substitution (VNS), has been reported to occur at the C4 and C6 positions.[4]

Table 1: Regioselectivity of Nucleophilic Attack on Substituted Azulenes

| Substituent at C2 | Nucleophile | Position of Attack on 7-Membered Ring | Reference |

| H | MeLi | C4, C6 | [2] |

| H | R₂N⁻ | C4, C6 | [2] |

| Electron-withdrawing | Various | C4, C6, C8 | [4] |

Experimental Protocol: General Procedure for Nucleophilic Addition to Azulenes

A solution of the azulene derivative in a suitable aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The nucleophilic reagent is then added dropwise, and the reaction mixture is stirred for a specified period. The reaction is quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.

Electrophilic Substitution Reactions

Electrophilic attack on the azulene nucleus predominantly occurs at the electron-rich five-membered ring (C1 and C3 positions). The seven-membered ring is generally resistant to electrophilic substitution unless the five-membered ring is blocked with substituents. The presence of the electron-withdrawing 2-fluoro substituent is expected to further deactivate the entire azulene system towards electrophiles, making substitution on the seven-membered ring even more challenging.

However, under forcing conditions or with highly reactive electrophiles, substitution on the seven-membered ring of deactivated azulenes might be possible, likely at the C5 or C7 positions. No specific examples for this compound were found in the reviewed literature.

Cycloaddition Reactions

The seven-membered ring of azulene can participate in cycloaddition reactions, acting as either a 4π or 8π component.[5] The electron-deficient nature of the seven-membered ring in this compound could favor its participation in [4+2] cycloaddition reactions with electron-rich dienes, where the azulene acts as the dienophile. Conversely, in reactions with electron-deficient dienophiles, the azulene could potentially act as the diene.

Furthermore, [8+2] cycloadditions of 2H-cyclohepta[b]furan-2-ones (precursors to azulenes) with enamines are a well-established method for azulene synthesis, highlighting the ability of the seven-membered ring system to participate in higher-order cycloadditions.[5][6] The influence of a 2-fluoro substituent on the feasibility and outcome of such reactions on the fully formed azulene ring system warrants further investigation.

Computational Insights

Computational studies can provide valuable insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution, molecular orbital energies (HOMO and LUMO), and the transition state energies for various reactions. Such studies can help predict the most likely sites for nucleophilic and electrophilic attack and rationalize the observed regioselectivity. A computational study on substituted azulenes indicated that a fluoride (B91410) substituent does impact the electronic properties.[7]

Conclusion

The presence of a fluorine atom at the 2-position of the azulene core significantly influences the reactivity of the seven-membered ring. The strong electron-withdrawing nature of fluorine enhances the inherent electrophilicity of the seven-membered ring, making it more susceptible to nucleophilic attack, likely at the C4, C6, and C8 positions. Conversely, the entire azulene system is deactivated towards electrophilic substitution. The potential of the seven-membered ring of this compound to participate in cycloaddition reactions as a 4π or 8π component presents an intriguing area for further exploration.

This technical guide has summarized the expected reactivity of the seven-membered ring in this compound based on the fundamental principles of azulene chemistry and the electronic effects of the fluorine substituent. While specific experimental data for this particular compound remains limited in the public domain, this guide provides a solid theoretical framework and generalized experimental approaches for researchers and scientists working in the field of azulene chemistry and its applications in drug development and materials science. Further experimental and computational studies are warranted to fully elucidate the rich and complex chemistry of this fascinating molecule.

References

- 1. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]

- 2. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Stability and Decomposition of 2-Fluoroazulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of 2-fluoroazulene. Due to the limited direct experimental data on this specific compound, this document synthesizes information from studies on the azulene (B44059) core, other halogenated azulenes, and general principles of organic chemistry to infer its properties. This guide covers the expected thermal, photochemical, and chemical stability of this compound, proposes potential decomposition pathways and products, and outlines relevant experimental protocols for its analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in handling and investigating this unique non-benzenoid aromatic compound.

Introduction to this compound

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, is known for its distinct blue color and unique electronic properties.[1] Its structure, a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, results in a significant dipole moment and a rich reaction chemistry.[1] Fluorine substitution on the aromatic scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoro-substituted azulenes, such as this compound, compounds of interest in medicinal chemistry and materials science.

The stability of the azulene core is considered to be about half that of naphthalene, indicating a moderate level of aromatic stabilization.[1] Halogenation at the 2-position of the azulene ring is known to produce compounds that are stable enough to be utilized in further chemical transformations, such as cross-coupling reactions.[2] This suggests that this compound is likely a compound with reasonable stability under standard laboratory conditions.

Inferred Stability Profile of this compound

Thermal Stability

The azulene nucleus is thermally robust. Azulene-containing polymers, for instance, often exhibit high thermal stability, with decomposition temperatures reported to be above 350-400 °C.[3] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting that the fluorine substituent at the 2-position would likely enhance the thermal stability of the azulene core. It is therefore anticipated that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C.

Photochemical Stability

Azulene is known to exhibit unusual photophysical properties, including fluorescence from its second excited state (S2), a violation of Kasha's rule.[1] This inherent photochemical activity suggests that this compound may be susceptible to photochemical degradation upon exposure to ultraviolet or even visible light. The fluorine substituent may alter the absorption spectrum and the excited state dynamics, but it is unlikely to render the molecule completely photochemically inert. Prolonged exposure to light should be avoided to prevent potential isomerization or decomposition.

Chemical Stability

The chemical stability of this compound is expected to be moderate. The azulene ring system is susceptible to both electrophilic and nucleophilic attack.

-

Acidic Conditions: Strong acids can cause irreversible degradation of some substituted azulenes. It is plausible that this compound would also be sensitive to strongly acidic environments, which could lead to protonation and subsequent decomposition.

-

Oxidative Stability: Azulenes can be sensitive to oxidation. Some triarylazulene derivatives have been shown to decompose under certain oxidative conditions.[4] Therefore, it is advisable to handle this compound in an inert atmosphere and avoid strong oxidizing agents.

-

Stability in Solution: While likely stable in common organic solvents for short periods, long-term storage in solution, particularly in the presence of light and air, may lead to gradual decomposition.

Proposed Decomposition Pathways

The decomposition of this compound can be postulated to proceed through several pathways, depending on the conditions.

Thermal Decomposition

At elevated temperatures, the decomposition of this compound is likely to involve the cleavage of the azulene ring system. By analogy with the thermal degradation of other fluorinated aromatic compounds, potential decomposition products could include smaller fluorinated hydrocarbons and hydrogen fluoride (B91410) (HF) if a source of hydrogen is available.[1][5]

References

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

- 5. A Century of Azulene Chemistry; A Brief Look at Azulenes Building [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoroazulene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene (B44059), a non-benzenoid isomer of naphthalene, has garnered significant interest in the field of organic electronics due to its unique electronic properties, including a large dipole moment and a small HOMO-LUMO gap.[1][2] The introduction of fluorine substituents onto the azulene core can further modulate these properties, making 2-fluoroazulene a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Fluorination is a common strategy in the design of high-performance organic electronic materials as it can enhance electron mobility, improve air stability, and tune energy levels.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its integration into various organic electronic devices.

Synthesis of this compound

While direct fluorination of azulene can be challenging, a common strategy for the synthesis of 2-haloazulenes involves multi-step procedures. A plausible synthetic route to this compound is outlined below, based on established methods for the synthesis of azulene derivatives.[4][5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Azulene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (BPO)

-

Potassium fluoride (B91410) (KF)

-

Acetonitrile (CH₃CN)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Bromination of Azulene:

-

In a round-bottom flask, dissolve azulene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 2-bromoazulene (B1610320).

-

-

Fluorination of 2-Bromoazulene:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoazulene (1.0 eq) in anhydrous acetonitrile.

-

Add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

-

Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Application in Organic Field-Effect Transistors (OFETs)

This compound is a potential candidate for the active layer in p-type OFETs. The electron-withdrawing nature of the fluorine atom is expected to lower the HOMO and LUMO energy levels, which can improve air stability and influence charge injection and transport properties.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact this compound OFET

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)

-

This compound

-

Chlorobenzene (anhydrous)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source/drain electrodes

-

Shadow mask

Device Fabrication Workflow:

References

- 1. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]

- 2. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]

Application Notes and Protocols: 2-Fluoroazulene as a Versatile Building Block for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-fluoroazulene as a key building block in the synthesis of advanced functional materials. The unique electronic properties of the azulene (B44059) core, modified by the strategic placement of a fluorine atom at the 2-position, offer exciting opportunities in the fields of organic electronics, nonlinear optics, and sensor technology. This document details the synthesis of this compound, its key photophysical and electrochemical characteristics, and provides protocols for its incorporation into functional polymers and devices.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the preparation of a 2-haloazulene intermediate, followed by a nucleophilic fluorination reaction.

Protocol 1: Synthesis of 2-Iodoazulene (B3051789)

A reliable method to synthesize a 2-haloazulene precursor is the iododeboronation of an azulen-2-ylboronic acid pinacol (B44631) ester. This borylation can be achieved via an iridium-catalyzed C-H borylation of azulene[1][2].

-

Step 1: Iridium-Catalyzed C-H Borylation of Azulene. In a glovebox, azulene is reacted with bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst, such as [Ir(cod)OMe]2, and a bipyridine ligand to yield azulen-2-ylboronic acid pinacol ester.

-

Step 2: Iododeboronation. The resulting azulen-2-ylboronic acid pinacol ester is then subjected to iododeboronation using a stoichiometric amount of copper(I) iodide in a suitable solvent like DMF or acetonitrile[1][2]. The reaction typically proceeds at room temperature to gentle heating.

Protocol 2: Nucleophilic Fluorination of 2-Iodoazulene

While specific protocols for the direct fluorination of 2-iodoazulene are not abundant in the literature, a plausible route involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the seven-membered ring of azulene can facilitate nucleophilic attack at the 2-position.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, 2-iodoazulene is dissolved in a high-boiling point polar aprotic solvent such as DMF or DMSO.

-

Fluoride (B91410) Source: A source of nucleophilic fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) and monitored by TLC or GC-MS for the consumption of the starting material and the formation of the this compound product.

-